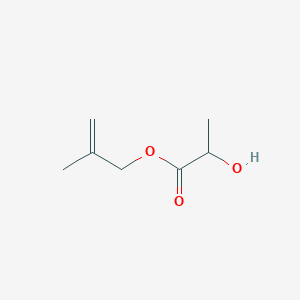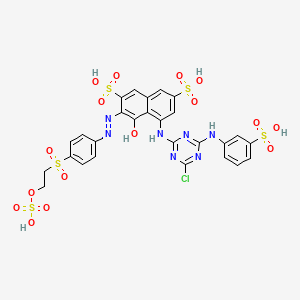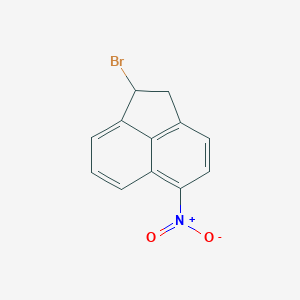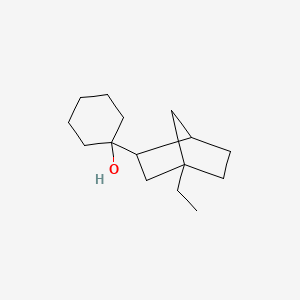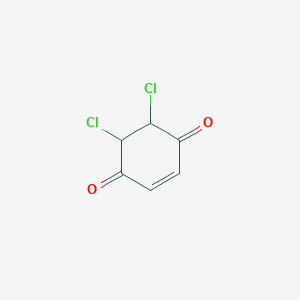
5,6-Dichlorocyclohex-2-ene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dichlorocyclohex-2-ene-1,4-dione is an organic compound with the molecular formula C6H4Cl2O2 It is characterized by the presence of two chlorine atoms and a dione group on a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5,6-Dichlorocyclohex-2-ene-1,4-dione can be synthesized through several methods. One common approach involves the chlorination of cyclohexene-1,4-dione. The reaction typically requires the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5 and 6 positions of the cyclohexene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dichlorocyclohex-2-ene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the dione group to hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce diols.
Aplicaciones Científicas De Investigación
5,6-Dichlorocyclohex-2-ene-1,4-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,6-dichlorocyclohex-2-ene-1,4-dione involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity allows it to modify proteins and other biomolecules, potentially affecting cellular pathways and functions.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dichlorohydroquinone: Similar in structure but with hydroxyl groups instead of dione groups.
2,6-Dichlorobenzoquinone: Contains a benzoquinone ring instead of a cyclohexene ring.
4,5-Dichlorocatechol: Features catechol functionality with chlorine substitutions.
Uniqueness
5,6-Dichlorocyclohex-2-ene-1,4-dione is unique due to its specific substitution pattern and the presence of both chlorine atoms and a dione group on a cyclohexene ring. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
Número CAS |
5273-62-1 |
|---|---|
Fórmula molecular |
C6H4Cl2O2 |
Peso molecular |
179.00 g/mol |
Nombre IUPAC |
5,6-dichlorocyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C6H4Cl2O2/c7-5-3(9)1-2-4(10)6(5)8/h1-2,5-6H |
Clave InChI |
KCNUKOVIWCXTJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)C(C(C1=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



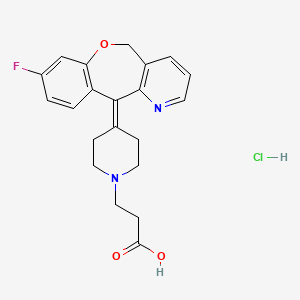
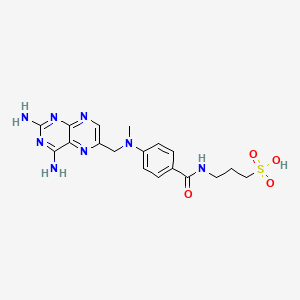
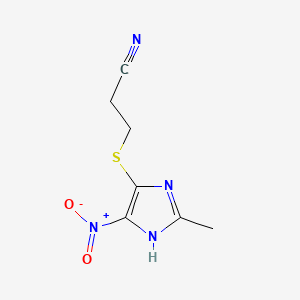


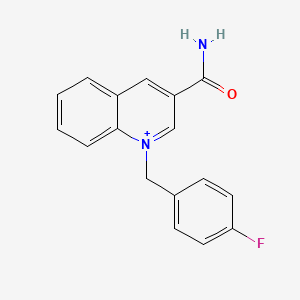
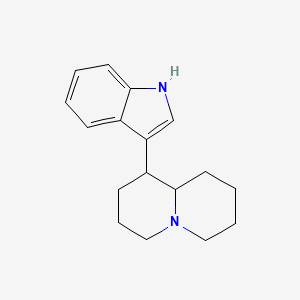
![cobalt(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B12795586.png)

